4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9929218
InChI: InChI=1S/C22H19NO4/c1-12-7-5-6-8-15(12)21(26)27-14-9-16-13(2)11-22(3,4)23-18(16)17(10-14)19(24)20(23)25/h5-11H,1-4H3
SMILES: CC1=CC=CC=C1C(=O)OC2=CC3=C4C(=C2)C(=O)C(=O)N4C(C=C3C)(C)C
Molecular Formula: C22H19NO4
Molecular Weight: 361.4 g/mol

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate

CAS No.:

Cat. No.: VC9929218

Molecular Formula: C22H19NO4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate -

Specification

Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
IUPAC Name (9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-methylbenzoate
Standard InChI InChI=1S/C22H19NO4/c1-12-7-5-6-8-15(12)21(26)27-14-9-16-13(2)11-22(3,4)23-18(16)17(10-14)19(24)20(23)25/h5-11H,1-4H3
Standard InChI Key JLNIGWKBJIYOGB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)OC2=CC3=C4C(=C2)C(=O)C(=O)N4C(C=C3C)(C)C
Canonical SMILES CC1=CC=CC=C1C(=O)OC2=CC3=C4C(=C2)C(=O)C(=O)N4C(C=C3C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tricyclic pyrrolo[3,2,1-ij]quinoline core substituted with three methyl groups at positions 4, 4, and 6, alongside two ketone functionalities at positions 1 and 2. The 8-position of the core is esterified with 2-methylbenzoic acid, introducing a sterically hindered aromatic moiety . The systematic IUPAC name reflects this substitution pattern, emphasizing the Z-configuration of the imino group in related analogs .

Table 1: Key Molecular Descriptors

PropertyValueSource Analog Reference
Molecular FormulaC₂₆H₂₃NO₄Derived from
Molecular Weight421.47 g/molCalculated
logP (Partition Coefficient)5.48 (estimated)
Hydrogen Bond Acceptors5
Topological Polar Surface Area73.7 Ų

Stereochemical Considerations

The molecule is achiral due to the absence of stereogenic centers and symmetrical substitution patterns on the pyrroloquinoline core . This property simplifies synthetic efforts by eliminating the need for enantioselective methodologies.

Synthesis and Structural Elucidation

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous pathways for related pyrroloquinoline esters suggest a two-step strategy:

  • Core Formation: Cyclocondensation of substituted anilines with α,β-unsaturated ketones under acidic conditions yields the pyrroloquinoline backbone .

  • Esterification: Coupling the hydroxyl group at position 8 with 2-methylbenzoyl chloride using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) completes the synthesis .

Spectroscopic Characterization

Data extrapolated from structurally similar compounds ( , ) provide insights into expected spectral features:

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)- δ 1.35–1.50 (s, 9H, 3×CH₃)
- δ 2.60 (s, 3H, Ar-CH₃)
- δ 7.20–8.10 (m, 7H, aromatic protons)
¹³C NMR- δ 192.1 (C=O), 165.8 (ester C=O)
- δ 25.1–30.4 (CH₃ groups)
IR (cm⁻¹)- 1745 (ester C=O), 1680 (quinoline C=O)
- 1600–1450 (aromatic C=C)

Physicochemical Properties

Solubility and Stability

The compound’s high logP (5.48) predicts poor aqueous solubility (<0.1 mg/mL) and preferential partitioning into lipid membranes . Stability studies on analogs indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Crystallography

X-ray diffraction data for a related trimethoxybenzoate ester ( ) reveals a planar pyrroloquinoline core with ester substituents oriented perpendicular to the tricyclic system. This geometry likely persists in the 2-methylbenzoate derivative, influencing solid-state packing and melting behavior.

Biological Activity and Applications

Toxicity Profile

Industrial and Research Applications

Material Science

The rigid aromatic core and ester functionality make this compound a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of ~3.1 eV, comparable to anthracene derivatives .

Chemical Probes

Functionalization at the 8-position allows conjugation with fluorescent tags, enabling use as a molecular probe for imaging studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator